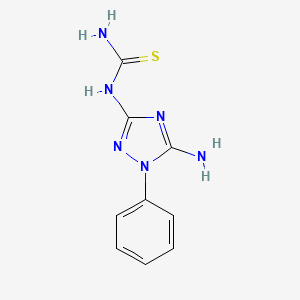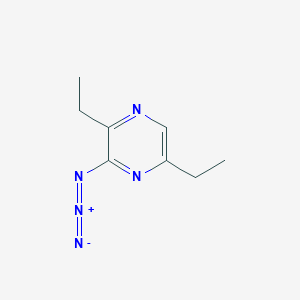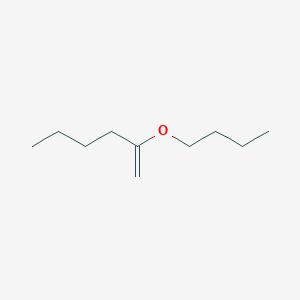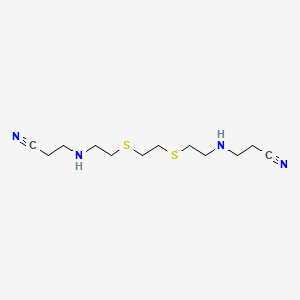
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their stability and biological activity . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of the enzyme, disrupting its function . Additionally, the compound can interact with cellular pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Similar to 1,2,3-triazole but with different substitution patterns, leading to unique properties and applications.
Tetrazole: Another nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
83584-26-3 |
|---|---|
Fórmula molecular |
C9H10N6S |
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
(5-amino-1-phenyl-1,2,4-triazol-3-yl)thiourea |
InChI |
InChI=1S/C9H10N6S/c10-7-12-9(13-8(11)16)14-15(7)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,16) |
Clave InChI |
JZKKDNQNDHHDIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=S)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)

![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)


![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)

![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
